REACTION_CXSMILES
|
[CH2:1]([SH:3])[CH3:2].[Cl-].[C:5]([C:14]([NH3+])([C:24](=O)CCCCCCC)[C:15](=[O:23])CCCCCCC)(=O)CCCCCCC.[OH-:34].[Na+].[C:36](=[S:38])=[S:37].C(Cl)(Cl)Cl.Cl>O.CC(C)=O>[CH2:1]([S:3][C:36]([S:38][C:14]([CH3:5])([CH3:24])[C:15]([OH:34])=[O:23])=[S:37])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
73 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.03 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The yellow-orange mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath under N2
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction over 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times into diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark red oil
|
Type
|
CUSTOM
|
Details
|
Crude product was purified via silica gel chromatography (1:1 hexanes:ether)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC(=S)SC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |